3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate
Overview
Description
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.35 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an ester linkage to a phenylacetate moiety . It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate typically involves the esterification of 3,3,5-trimethylcyclohexanol with phenylacetic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Scientific Research Applications
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active phenylacetic acid moiety . This active moiety can then participate in various biochemical processes, including acting as a precursor for the synthesis of neurotransmitters and other biologically active molecules .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate can be compared with similar compounds such as:
Cyclandelate: Another ester of phenylacetic acid, used as a vasodilator in medical applications.
Methylphenidate: A stimulant drug that also contains a phenylacetate moiety, used in the treatment of ADHD.
Phenylacetate Esters: A class of compounds with similar ester linkages, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWPDGJQEPUEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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